molecular formula C10H12N4O3 B2798253 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate CAS No. 866018-34-0

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate

Cat. No. B2798253
CAS RN: 866018-34-0
M. Wt: 236.231
InChI Key: BSCPYSZPFFUMGI-UHFFFAOYSA-N
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Description

“2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate” is a chemical compound with a molecular formula of C6H6N4O . It is related to the [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- class of compounds . It has been studied for its potential as an antiviral drug .


Synthesis Analysis

The synthesis of this compound and related structures often involves multicomponent reactions . For instance, one method involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods. For example, NMR spectroscopy, IR and UV spectroscopy, and elemental analysis can be used .


Chemical Reactions Analysis

The compound undergoes electrochemical transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons . The electroreduction of the compound in DMF on a background of tetrabutylammonium salts proceeds in two stages, controlled by the kinetics of second-order reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular weight is 150.1380 . Further analysis can be done using techniques such as IR spectroscopy and NMR .

Scientific Research Applications

Synthesis and Characterization

This compound, being part of the triazolopyrimidine family, is of interest due to its versatile chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis and characterization of related compounds have been extensively studied to understand their structural and electronic properties. The synthesis involves novel methods including the reaction of amino derivatives of triazolopyrimidine, highlighting the formation of compounds with potential biological activity (Vas’kevich et al., 2006; Titova et al., 2019).

Structural Modifications and Mechanistic Insights

Research into the structural modification of pyrimidinyl hydrazones has led to the discovery of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, providing insights into the cyclization mechanisms and the influence of substituents on the compound's properties (Erkin & Krutikov, 2007). Additionally, studies on the solvent-induced supramolecular polymorphism in Cu(II) coordination complexes built from triazolopyrimidine derivatives have unveiled interesting aspects of crystal structure and antioxidant activity (Chkirate et al., 2020).

Potential Biological Applications

The potential biological applications of triazolopyrimidine derivatives have been a subject of interest, with some compounds being evaluated for their tuberculostatic activity. The structure-activity relationships analyzed in these studies suggest promising avenues for developing new antituberculous agents (Titova et al., 2019). Moreover, the exploration of redox conversions of related compounds has revealed their promising features as antiviral drugs, enhancing our understanding of their electrochemical properties and mechanisms of action (Ivoilova et al., 2021).

Molecular Docking and Theoretical Studies

Theoretical studies and molecular docking analyses have provided deep insights into the interaction mechanisms of triazolopyrimidine derivatives with biological targets. Such studies have revealed the binding energy and the potential inhibitory effects of these compounds, suggesting their utility in cancer treatment due to their ability to adhere to the active sites of proteins (Sert et al., 2020).

Future Directions

The compound and its related structures have shown promise in the field of antiviral drug development . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in relevant models.

properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-6-8(3-4-17-7(2)15)9(16)14-10(13-6)11-5-12-14/h5H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPYSZPFFUMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate

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